(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features both benzothiazole and thiophene rings. These structures are known for their significant biological and pharmacological activities. The presence of the piperazine ring further enhances its potential for various applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . They have shown inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme involved in the inflammatory response .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cox-1, thereby reducing the production of prostaglandins, which are mediators of inflammation . This suggests that (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone may interact with its targets in a similar manner.
Biochemical Pathways
By inhibiting cox-1, benzothiazole derivatives can potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation .
Result of Action
Similar compounds have shown anti-inflammatory effects, likely due to the inhibition of cox-1 and the subsequent reduction in prostaglandin production .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular properties . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . They influence cell function by disrupting cell signaling pathways and altering gene expression .
Molecular Mechanism
Benzothiazole derivatives are known to bind to biomolecules and inhibit or activate enzymes . They can also cause changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with thiophene derivatives. One common method includes the reaction of 2-amino benzothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, while nucleophilic substitution can take place on the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Various substituted benzothiazole and piperazine derivatives.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
Uniqueness
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential for various applications. The combination of benzothiazole, piperazine, and thiophene rings makes it a versatile compound with a broad spectrum of biological activities .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKPMMFQUYABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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